

# Application Notes: OX-34 Antibody for Immunofluorescence in Rat Tissues

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## Compound of Interest

Compound Name: Anti-Rat CD2 Antibody (OX-34)

Cat. No.: B2445120

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## Introduction

The OX-34 monoclonal antibody is a highly specific reagent for the detection of the CD2 antigen on the surface of rat cells.[1][2][3] Developed from a mouse IgG2a isotype, the OX-34 clone recognizes a 50-54 kDa glycoprotein expressed on rat thymocytes and peripheral T-lymphocytes.[2][3] Functionally, the CD2 molecule, also known as Lymphocyte Function-Associated Antigen 2 (LFA-2), is a critical cell adhesion and co-stimulatory molecule.[1][4] In rodents, it facilitates T-cell activation and adhesion by binding to its ligand, CD48, on antigen-presenting cells.[5]

## Specificity and Reactivity

The OX-34 antibody is highly specific for rat CD2.[1][2] It robustly labels T-cells and thymocytes while showing no reactivity with B-cells or peritoneal macrophages.[1][2][3] This specificity makes it an excellent marker for identifying T-cell populations in various rat tissues. Recent studies have also identified CD2 as a surface marker for spermatogonial stem cells (SSCs) in rats, expanding its utility to reproductive biology research.[6][7]

## Applications in Immunofluorescence (IF)

Immunofluorescence using the OX-34 antibody allows for the precise visualization of T-cell distribution and morphology within the microenvironment of rat tissues. This technique is invaluable for studies in immunology, inflammation, oncology, and developmental biology. The antibody is suitable for use on both frozen and formalin-fixed paraffin-embedded (FFPE) tissue

sections, although protocols may require optimization depending on the tissue type and preparation method.

### Expected Staining Pattern

In immunofluorescence applications, the OX-34 antibody is expected to produce a distinct membrane staining pattern on positive cells. In lymphoid tissues such as the spleen and thymus, a strong signal will delineate the T-cell zones. In peripheral tissues, it will highlight infiltrating T-lymphocytes. In testis tissue, staining may be observed on spermatogonial stem cells.<sup>[6]</sup><sup>[7]</sup>

## Quantitative Data and Antibody Specifications

The following tables summarize the key specifications for the OX-34 antibody and provide recommended starting dilutions for common applications.

Table 1: Antibody Specifications

Parameter	Specification
Antibody Name	OX-34
Target Antigen	CD2 (LFA-2)
Host Species	Mouse
Isotype	IgG2a, kappa
Reactivity	Rat
Immunogen	Activated rat T helper cells
Clonality	Monoclonal
Reported Applications	Immunofluorescence (IF), Immunohistochemistry (Frozen & Paraffin), Flow Cytometry (Flow), Immunoprecipitation (IP)
Storage	Store at 4°C for short term. For long-term storage, store at -20°C. Avoid freeze/thaw cycles.

Data sourced from multiple datasheets.[\[1\]](#)[\[2\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Recommended Working Dilutions

Application	Recommended Starting Dilution	Notes
Immunofluorescence (IF)	1:100 - 1:500	Optimal dilution must be determined experimentally by the end-user. This range is a typical starting point for IF.
Flow Cytometry (Flow)	1:50	Use 10 µL of the diluted antibody to label $1 \times 10^6$ cells in 100 µL. <a href="#">[1]</a>
Immunohistochemistry (IHC)	Assay-dependent	Requires user optimization.

## Experimental Protocols

Below are detailed protocols for performing immunofluorescence on frozen and FFPE rat tissues using the OX-34 antibody.

### Protocol 1: Immunofluorescence on Frozen Rat Tissue Sections

This protocol is recommended for preserving the native conformation of the CD2 antigen.

#### A. Required Reagents

- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixative: Cold Acetone or 4% Paraformaldehyde (PFA) in PBS
- Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) with 0.1% Triton X-100 in PBS
- Primary Antibody: OX-34 (Mouse anti-Rat CD2)

- Secondary Antibody: Fluorochrome-conjugated Goat anti-Mouse IgG
- Nuclear Counterstain: DAPI or Hoechst
- Mounting Medium: Anti-fade mounting medium

## B. Procedure

- Tissue Sectioning: Cut 5-10  $\mu\text{m}$  thick sections from a frozen tissue block using a cryostat. Mount sections onto electrostatically charged slides.
- Fixation:
  - Acetone Fixation: Immerse slides in pre-chilled ( $-20^{\circ}\text{C}$ ) acetone for 10 minutes. Air dry for 10-15 minutes.[\[10\]](#)
  - PFA Fixation: Immerse slides in 4% PFA for 15 minutes at room temperature.
- Washing: Wash slides 3 times in PBS for 5 minutes each.
- Blocking and Permeabilization: Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding and permeabilize membranes.
- Primary Antibody Incubation: Dilute the OX-34 antibody to its optimal concentration (e.g., 1:200) in Blocking Buffer. Apply the diluted antibody to the sections and incubate overnight at  $4^{\circ}\text{C}$  in a humidified chamber.
- Washing: Wash slides 3 times in PBS for 5 minutes each to remove unbound primary antibody.
- Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in PBS. Apply to sections and incubate for 1 hour at room temperature, protected from light.
- Washing: Wash slides 3 times in PBS for 5 minutes each, protected from light.
- Counterstaining: Incubate sections with DAPI or Hoechst solution for 5-10 minutes to stain cell nuclei.

- Final Wash: Wash slides once with PBS for 5 minutes.
- Mounting: Mount a coverslip over the tissue section using anti-fade mounting medium.
- Visualization: Examine the slides using a fluorescence or confocal microscope. Store slides at 4°C in the dark.

## Protocol 2: Immunofluorescence on FFPE Rat Tissue Sections

This protocol is for use with formalin-fixed, paraffin-embedded tissues and requires an antigen retrieval step.

### A. Required Reagents

- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized Water
- Antigen Retrieval Buffer: 10 mM Sodium Citrate buffer, pH 6.0
- Phosphate-Buffered Saline (PBS), pH 7.4
- Blocking Buffer: 5% Normal Goat Serum with 0.1% Triton X-100 in PBS
- Primary Antibody: OX-34 (Mouse anti-Rat CD2)
- Secondary Antibody: Fluorochrome-conjugated Goat anti-Mouse IgG
- Nuclear Counterstain: DAPI or Hoechst
- Mounting Medium: Anti-fade mounting medium

### B. Procedure

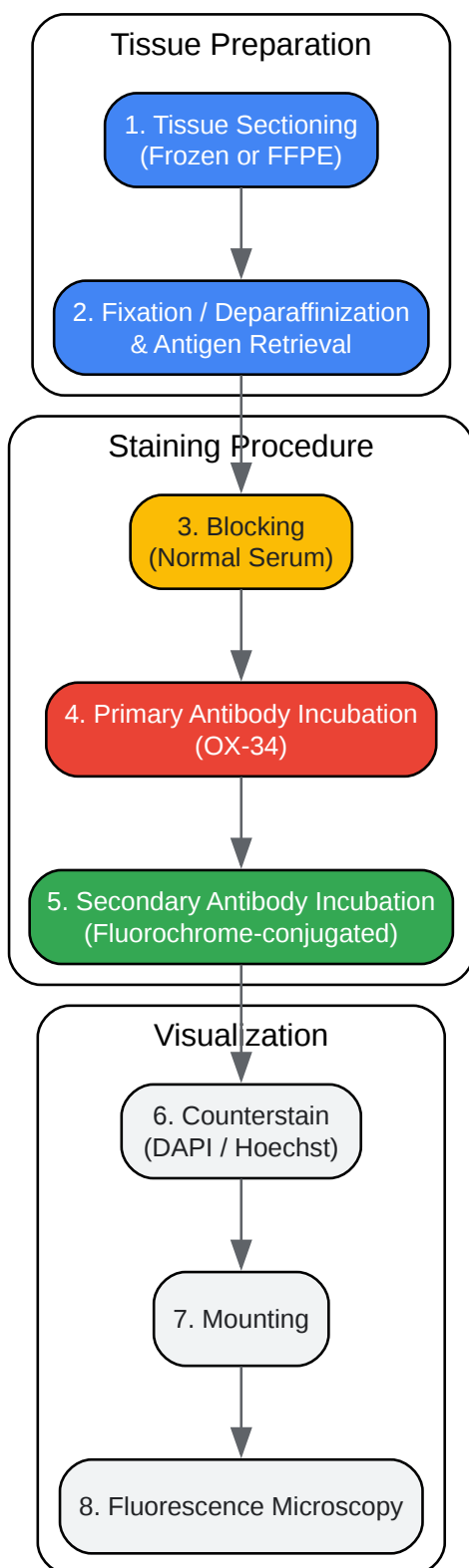
- Deparaffinization and Rehydration:

- Immerse slides in xylene: 2 times for 5 minutes each.
- Immerse in 100% ethanol: 2 times for 3 minutes each.
- Immerse in 95% ethanol: 1 time for 3 minutes.
- Immerse in 70% ethanol: 1 time for 3 minutes.
- Rinse thoroughly in deionized water.
- Antigen Retrieval:
  - Place slides in a staining jar filled with Antigen Retrieval Buffer.
  - Heat the solution to 95-100°C using a microwave, water bath, or pressure cooker for 20-40 minutes.[\[7\]](#)[\[11\]](#)
  - Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
- Washing: Wash slides 3 times in PBS for 5 minutes each.
- Blocking and Permeabilization: Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
- Primary Antibody Incubation: Dilute the OX-34 antibody to its optimal concentration in Blocking Buffer. Apply to sections and incubate overnight at 4°C in a humidified chamber.
- Washing: Wash slides 3 times in PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in PBS. Apply to sections and incubate for 1 hour at room temperature, protected from light.
- Washing: Wash slides 3 times in PBS for 5 minutes each, protected from light.
- Counterstaining: Incubate sections with DAPI or Hoechst solution for 5-10 minutes.
- Final Wash: Wash slides once with PBS for 5 minutes.
- Mounting: Mount a coverslip using anti-fade mounting medium.

- Visualization: Examine using a fluorescence microscope. Store slides at 4°C in the dark.

## Visualizations

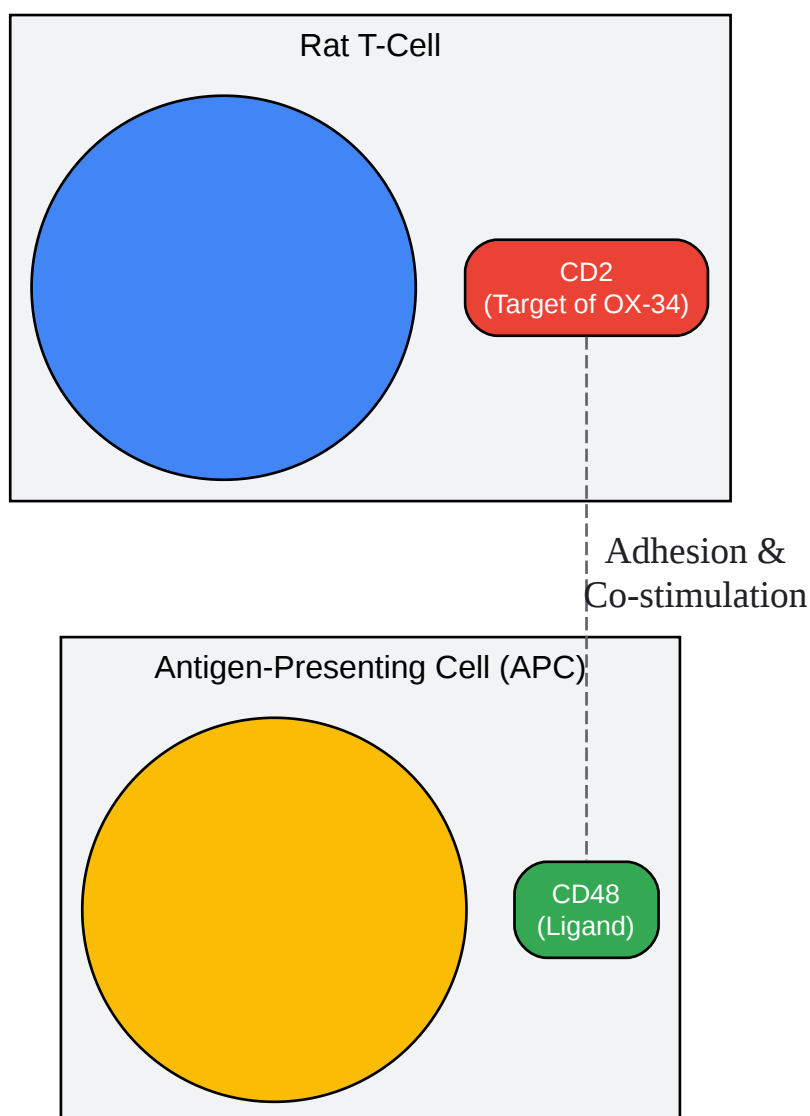
The following diagrams illustrate the experimental workflow and the biological context of the OX-34 antibody's target.



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Caption: Indirect immunofluorescence workflow for staining rat tissues.





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Caption: Interaction between CD2 on a T-cell and its ligand CD48 in rats.

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